Pyridin-4-yl vs. Pyridin-3-yl Regioisomerism: Patent-Claimed Preference for CNS-Active Scaffolds
In the aminoalkylpyridine series encompassing the core scaffold of ethyl 3-amino-3-(pyridin-4-yl)butanoate, the 4-pyridyl regioisomer (R1 = 4-pyridyl) is claimed as the preferred substructure for potent, orally active, non-neurotoxic anticonvulsant agents with NMDA/sigma receptor antagonist activity, whereas the 3-pyridyl and 2-pyridyl isomers are either not claimed or serve only as optional alternatives [1]. The patent specifically restricts composition claims to the 4-pyridyl embodiment, indicating a structure-activity relationship (SAR) advantage for para-substitution in this chemotype.
| Evidence Dimension | Regioisomeric preference in patent claims |
|---|---|
| Target Compound Data | 4-pyridyl claimed explicitly in composition-of-matter |
| Comparator Or Baseline | 3-pyridyl offered only as optional alternative; 2-pyridyl absent from claims |
| Quantified Difference | Qualitative: 4-pyridyl is the only regioisomer present in all composition claims (Claims 1, 6, 11, 16, 17, 18) |
| Conditions | Patent US 5,648,369; anticonvulsant assays, NMDA/sigma receptor binding |
Why This Matters
For programs targeting CNS receptors where pyridine nitrogen orientation affects hydrogen-bond geometry, the 4-pyridyl isomer provides a structurally validated starting point that cannot be assumed for the 3-pyridyl analog.
- [1] Kadaba, P. K. U.S. Patent 5,648,369, 1997. Claims 1, 6, 11, 16, 17, 18. https://www.sumobrain.com/patents/us/Aminoalkylpyridine-compounds-which-are-useful/5648369.html View Source
